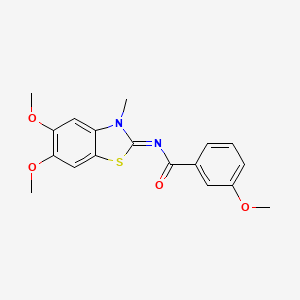

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide, also known as DM-BTA-1, is a small molecule that has been studied for its potential use in cancer treatment. Its unique structure and mechanism of action make it a promising candidate for further research.

科学的研究の応用

Antimicrobial Applications : A study conducted by Desai, Rajpara, and Joshi (2013) synthesized a series of compounds structurally related to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide. These compounds exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This suggests potential use in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Applications in Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine compounds with a high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing a Schiff base. This compound showed promising properties for photodynamic therapy application, which could be a significant avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Material Science and Solar Cells : Kim et al. (2010) designed functionalized unsymmetrical benzothiazole squaraine organic sensitizers, closely related to the compound . These were developed to exhibit intense and wider absorption bands in the red/NIR wavelength region, making them suitable for use in solid-state dye-sensitized solar cells (SS-DSSCs) (Kim et al., 2010).

Neuropharmacological Properties : Högberg et al. (1990) synthesized compounds structurally similar to N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide. These compounds showed potential as antipsychotic agents with preferential inhibition of hyperactivity, indicating possible applications in neuropharmacology (Högberg et al., 1990).

Applications in Imaging Alzheimer's Disease : Gao, Wang, and Zheng (2018) synthesized carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in imaging Alzheimer's disease. These compounds are structurally related and demonstrate the potential application of similar compounds in neurodegenerative disease research (Gao, Wang, & Zheng, 2018).

Synthesis of Precursors for Medical Imaging : Jing (2004) reported the synthesis of a precursor compound for Fallypride, a PET imaging agent. This demonstrates the relevance of similar compounds in the development of diagnostic tools in medical imaging (Jing, 2004).

作用機序

Target of Action

CCG-342920, also known as N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide, is a specific inhibitor of the Rho/MKL1/SRF signaling pathway . This pathway has been implicated in both cancer and fibrosis .

Mode of Action

CCG-342920 acts at or downstream of MLK1 (Mixed Lineage Kinase 1) and upstream of SRF (Serum Response Factor), thereby inhibiting the Rho/MKL1/SRF-mediated gene transcription . This interaction with its targets leads to changes in the cellular processes controlled by this pathway.

Biochemical Pathways

The Rho/MKL1/SRF signaling pathway plays a crucial role in cell growth, survival, and migration. By inhibiting this pathway, CCG-342920 can affect these cellular processes, potentially leading to the inhibition of cancer cell growth and metastasis .

Result of Action

CCG-342920 displays activity in several in vitro cancer cell functional assays. It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell lines .

特性

IUPAC Name |

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-20-13-9-14(23-3)15(24-4)10-16(13)25-18(20)19-17(21)11-6-5-7-12(8-11)22-2/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKIAWAQCKGWUFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2419610.png)

![Methyl 2-(3-(5-ethylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2419611.png)

![3-[(1S,3S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2419616.png)

![6-amino-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2419619.png)

![[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2419620.png)

![2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2419622.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2419624.png)

![1-(furan-2-ylmethyl)-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2419625.png)

![9-chloro-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2419627.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)